tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It can be employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its structural features make it a useful tool for investigating biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. For instance, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can modulate cellular processes and pathways, leading to its observed effects.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in various synthetic applications.
Methoxy-substituted thiazoles: Compounds with similar structural features but different functional groups.
N-Boc-protected anilines: Compounds used in similar synthetic methodologies.
Uniqueness: tert-Butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate is unique due to the combination of its tert-butyl, methoxy, and thiazole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-7(16-9(11-6)14-5)12-8(13)15-10(2,3)4/h1-5H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLASHLWMCNUDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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